molecular formula C5H11NO2 B565108 N-Methyl-4-aminobutyric Acid-d3 CAS No. 1215511-11-7

N-Methyl-4-aminobutyric Acid-d3

Katalognummer: B565108
CAS-Nummer: 1215511-11-7
Molekulargewicht: 120.166
InChI-Schlüssel: AOKCDAVWJLOAHG-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A labeled GABA derivative and hydrolysis product of the industrial solvent, N-methyl-2-pyrrolidinone. Biologically it is a product of nicotine catabolism in bacteria and inhibits L-Carnitine from undergoing β-oxidation in mammals. It is commonly found in skin products to prevent wrinkles.>

Eigenschaften

IUPAC Name

4-(trideuteriomethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKCDAVWJLOAHG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676025
Record name 4-[(~2~H_3_)Methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215511-11-7
Record name 4-[(~2~H_3_)Methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Deuterated N-Methyl-GABA: Structure, Properties, and Application as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of deuterated N-Methyl-γ-aminobutyric acid (GABA), a critical tool for researchers, scientists, and drug development professionals. We will delve into its chemical structure, molecular properties, and the scientific rationale for its use, particularly as an internal standard in bioanalytical assays.

The Significance of Deuteration in Bioanalysis

In quantitative bioanalysis, particularly in mass spectrometry-based methods, accuracy and precision are paramount. An internal standard (IS) is a compound added to samples at a known concentration to correct for variations during sample preparation and analysis. An ideal IS behaves chemically and physically like the analyte of interest but is distinguishable by the detector. Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, serve as excellent internal standards.[1] The subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical properties ensure they behave similarly during extraction, chromatography, and ionization.[1]

N-Methyl-GABA and its Deuterated Analog

N-Methyl-GABA is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2][3][4][5] It is also a product of nicotine catabolism in bacteria and has been studied for its various biological activities.[2][6]

A commonly used deuterated version is N-(Methyl-d3)-GABA, where the three hydrogen atoms on the N-methyl group are replaced with deuterium. This specific labeling provides a +3 Dalton mass shift, which is ideal for mass spectrometric distinction from the unlabeled analyte.

Molecular Properties

The key properties of N-Methyl-GABA and its deuterated analog are summarized below for easy comparison.

PropertyN-Methyl-GABADeuterated N-Methyl-GABA (N-Methyl-d3)
Synonyms 4-(Methylamino)butanoic Acid, N-Methyl-gamma-aminobutyric Acid4-((methyl-d3)amino)butanoic acid, N-Methyl-GABA-d3
CAS Number 1119-48-8[2][7][8][9]1215511-11-7[6]
Molecular Formula C5H11NO2[2][7][8]C5H8D3NO2[6][10]
Molecular Weight 117.15 g/mol [2][3][7][8]120.16 g/mol [6][10]
Appearance White to Off-White Solid[9]White Solid[6]
Chemical Structure of Deuterated N-Methyl-GABA

The diagram below illustrates the chemical structure of N-(Methyl-d3)-GABA, highlighting the deuterated methyl group attached to the nitrogen atom.

Deuterated_N_Methyl_GABA cluster_main C1 C O1 O C1->O1 O2 OH C1->O2 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 N N C4->N H_N H N->H_N CD3 CD₃ N->CD3

Caption: Chemical structure of N-(Methyl-d3)-GABA.

The Rationale for Deuteration: The Kinetic Isotope Effect

The choice to replace hydrogen with deuterium is strategic and rooted in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[11][12] Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond.

In drug metabolism, many compounds are broken down by cytochrome P450 enzymes, often through the cleavage of C-H bonds.[11] By deuterating a metabolically labile site, such as the N-methyl group in N-Methyl-GABA, the rate of metabolic demethylation can be significantly reduced.[11][13][14] This increased metabolic stability is not only advantageous for creating longer-lasting drugs but also ensures that the internal standard remains intact throughout the analytical process, a cornerstone of a trustworthy and self-validating protocol.

Experimental Protocol: Quantification of N-Methyl-GABA in Human Plasma using LC-MS/MS

The following protocol details a robust method for the quantification of N-Methyl-GABA in a biological matrix using deuterated N-Methyl-GABA as an internal standard. This method is a self-validating system, as the co-eluting internal standard corrects for any analyte loss during sample processing and for variations in instrument response.

Materials and Reagents
  • N-Methyl-GABA (analyte)

  • N-(Methyl-d3)-GABA (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Human Plasma (K2EDTA)

  • Deionized Water

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of both N-Methyl-GABA and N-(Methyl-d3)-GABA in methanol.

    • Create a series of working standard solutions of N-Methyl-GABA by serial dilution of the stock solution with 50:50 ACN:Water. These will be used to spike into blank plasma to create a calibration curve (e.g., 1-1000 ng/mL).

    • Prepare a working IS solution of N-(Methyl-d3)-GABA at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.

  • Sample Preparation (Protein Precipitation):

    • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

    • To each tube, add 50 µL of the appropriate sample (blank plasma, spiked plasma for calibration, or study sample).

    • Add 200 µL of the working IS solution in ACN (containing 0.1% FA) to every tube except the blank (add 200 µL of ACN with 0.1% FA to the blank). The ACN will precipitate the plasma proteins.

    • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for retaining this polar compound.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 1.0 min, then return to 95% B and re-equilibrate.

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • N-Methyl-GABA: Q1: 118.1 m/z → Q3: 101.1 m/z

        • N-(Methyl-d3)-GABA (IS): Q1: 121.1 m/z → Q3: 104.1 m/z

  • Data Processing and Quantification:

    • Integrate the chromatographic peaks for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

    • Determine the concentration of N-Methyl-GABA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The entire analytical process, from sample receipt to final data, is visualized below.

Experimental_Workflow Sample 1. Receive Plasma Samples (Blanks, QCs, Unknowns) Prep 3. Sample Preparation - Add 50µL Plasma - Add 200µL IS in ACN (Protein Crash) Sample->Prep Spike 2. Prepare Calibration Curve by Spiking Blank Plasma Spike->Prep Vortex 4. Vortex Mix (30 sec) Prep->Vortex Centrifuge 5. Centrifuge (14,000g, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant to Autosampler Vials Centrifuge->Transfer LCMS 7. LC-MS/MS Analysis (HILIC, ESI+, MRM) Transfer->LCMS Data 8. Data Processing - Integrate Peaks - Calculate Area Ratios LCMS->Data Calibrate 9. Generate Calibration Curve (Linear Regression) Data->Calibrate Quantify 10. Quantify Unknowns Data->Quantify Calibrate->Quantify

Caption: Workflow for the quantification of N-Methyl-GABA in plasma.

Conclusion

Deuterated N-Methyl-GABA, specifically N-(Methyl-d3)-GABA, is an indispensable tool in modern bioanalysis. Its chemical properties, nearly identical to its non-deuterated counterpart, combined with its distinct mass, make it an ideal internal standard for ensuring the accuracy and reliability of quantitative assays. The strategic placement of deuterium also leverages the kinetic isotope effect to enhance metabolic stability, a feature that underscores the thoughtful design of such critical reagents. The robust analytical workflow presented herein demonstrates how the principles of isotopic labeling are translated into a self-validating and trustworthy experimental system, essential for advancing research and drug development.

References

  • Pharmaffiliates. N-Methyl-4-aminobutyric Acid-d3 | CAS 1215511-11-7. [Link]

  • Knutson, D. E., et al. (2018). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. Journal of Medicinal Chemistry, 61(6), 2422–2446. [Link]

  • Knutson, D. E., et al. (2018). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABA A R) α6 Subtype With Improved Metabolic Stability and Enhanced Bioavailability. PubMed. [Link]

  • ResearchGate. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABA A R) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. [Link]

  • Hijaz, F., & Killiny, N. (2020). The use of deuterium-labeled gamma-aminobutyric (D6-GABA) to study uptake, translocation, and metabolism of exogenous GABA in plants. Plant Methods, 16(1), 24. [Link]

  • National Center for Biotechnology Information. 4-(Methylamino)butyric acid. PubChem Compound Database. [Link]

  • ResearchGate. The use of deuterium-labeled gamma-aminobutyric (D6-GABA) to study uptake, translocation, and metabolism of exogenous GABA in plants. [Link]

  • ResearchGate. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. [Link]

  • Wikipedia. GABA. [Link]

  • Ippatamt. Deuterated Internal Standard: Significance and symbolism. [Link]

  • Genome.jp. KEGG COMPOUND: C00334. [Link]

  • Scholarpedia. Gamma-aminobutyric acid. [Link]

  • ResearchGate. Synthesis and resolution of 2-methyl analogues of GABA. [Link]

  • MDPI. On the Use of Deuterated Organic Solvents without TMS to Report 1 H/ 13 C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. [Link]

  • ResearchGate. Chemical structure of GABA. [Link]

  • Richman Chemical Inc. 4-Aminobutyric Acid (GABA). [Link]

  • National Institute of Standards and Technology. 4-Aminobutanoic acid. [Link]

Sources

Technical Guide to N-Methyl-gamma-aminobutyric acid-d3: Nomenclature, Isotopologue Design, and Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-gamma-aminobutyric acid-d3 Synonyms and Nomenclature Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

N-Methyl-gamma-aminobutyric acid-d3 (N-Me-GABA-d3) is a stable isotope-labeled analog of N-methyl-4-aminobutyric acid, a naturally occurring metabolite found in plants and a degradation product of the industrial solvent N-methyl-2-pyrrolidone (NMP). In bioanalytical chemistry, this deuterated isotopologue serves as the critical Internal Standard (IS) for the quantification of N-Me-GABA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a definitive reference for the nomenclature, chemical structure, synthetic pathways, and mass spectrometric behavior of N-Me-GABA-d3, designed to support rigorous experimental validation in metabolomics and pharmaceutical impurity profiling.

Nomenclature and Chemical Identity

Precise nomenclature is essential for distinguishing this molecule from its positional isomers (e.g., alpha- or beta-methylated GABA analogs). The "d3" designation specifically refers to the trideuteromethyl group attached to the nitrogen atom.

Identity Matrix
AttributeDetail
Common Name N-Methyl-gamma-aminobutyric acid-d3
Systematic IUPAC Name 4-[(Trideuteriomethyl)amino]butanoic acid
Synonyms N-Methyl-4-aminobutyric acid-d3; 4-(Methylamino)butyric acid-d3; N-Me-GABA-d3; 4-(Methyl-d3-amino)butanoic acid
CAS Registry Number 1215511-11-7 (Labeled); 1119-48-8 (Unlabeled)
Chemical Formula C₅H₈D₃NO₂
Molecular Weight 120.17 g/mol (Calculated based on D=2.014)
Exact Mass 120.098 (approx)
SMILES [2H]C([2H])([2H])NCCCC(=O)O
InChI Key (Analogous to unlabeled) AOKCDAVWJLOAHG-FIBGUPNXSA-N
Structural Visualization

The molecule exists primarily as a zwitterion in aqueous solution at physiological pH. The deuterium label is strategically placed on the N-methyl group to ensure metabolic stability (avoiding exchangeable positions) and to provide a mass shift of +3 Da relative to the analyte.

ChemicalStructure cluster_0 N-Methyl-GABA-d3 Structure N Nitrogen (Amine) C_Gamma Gamma Carbon (C4) N->C_Gamma CD3 Methyl-d3 Group (-CD3) CD3->N Stable Isotope Label C_Beta Beta Carbon (C3) C_Gamma->C_Beta C_Alpha Alpha Carbon (C2) C_Beta->C_Alpha COOH Carboxyl Group (-COOH) C_Alpha->COOH

Caption: Structural connectivity of N-Methyl-GABA-d3 highlighting the N-linked trideuteromethyl group.

Synthesis and Isotopologue Design

The synthesis of N-Me-GABA-d3 typically employs Reductive Amination , a pathway chosen for its specificity in mono-methylation and high isotopic incorporation efficiency.

Synthetic Pathway
  • Precursor: Gamma-aminobutyric acid (GABA).[1][2][3]

  • Reagents: Formaldehyde-d2 (

    
    ) and Sodium Cyanoborohydride-d3 (
    
    
    
    ) or Sodium Borodeuteride (
    
    
    ).
  • Mechanism:

    • GABA reacts with Formaldehyde-d2 to form a deuterated imine (Schiff base) intermediate.

    • The imine is reduced in situ by the deuterated hydride donor to yield the final N-trideuteromethyl product.

This method is superior to direct alkylation with Iodomethane-d3 (


), which often leads to over-alkylation (formation of quaternary ammonium salts).
Synthesis Workflow Diagram

Synthesis Start Start: GABA (Gamma-aminobutyric acid) Intermediate Intermediate: Deuterated Imine (Schiff Base) Start->Intermediate Condensation (pH 5-6) Reagent1 Reagent A: Formaldehyde-d2 (CD2O) Reagent1->Intermediate Reagent2 Reagent B: NaBD3CN or NaBD4 Product End Product: N-Methyl-GABA-d3 (>99% Isotopic Purity) Reagent2->Product Intermediate->Product Reduction (Hydride Transfer)

Caption: Reductive amination pathway for the synthesis of N-Me-GABA-d3 ensuring mono-methylation.

Analytical Methodologies (LC-MS/MS)[2][3][4][5][6][7][8][9][10]

For quantitative analysis, N-Me-GABA-d3 is used as an Internal Standard. Due to the high polarity of the molecule (logP < 0), Hydrophilic Interaction Liquid Chromatography (HILIC) is the required separation mode; Reverse Phase (C18) columns generally fail to retain this analyte without ion-pairing reagents.

Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are characteristic for the quantification of N-Methyl-GABA and its d3-analog in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Loss / Fragment OriginRole
N-Me-GABA 118.1

100.1

Loss of

Quantifier
N-Me-GABA 118.1

87.1

Loss of

Qualifier
N-Me-GABA 118.1

44.1

Alpha Cleavage (

)
Qualifier
N-Me-GABA-d3 121.1

103.1

Loss of

IS Quantifier
N-Me-GABA-d3 121.1

87.1

Loss of

IS Qualifier
N-Me-GABA-d3 121.1

47.1

Alpha Cleavage (

)
IS Qualifier

Note: The transition 121 -> 87 produces the same fragment mass as the unlabeled form's secondary transition (87), but they are resolved by their distinct precursor masses (121 vs 118).

Analytical Decision Tree

LCMS_Workflow Sample Biological Sample (Plasma/Plant Extract) IS_Add Add Internal Standard: N-Me-GABA-d3 Sample->IS_Add Prep Protein Precipitation (Acetonitrile/Methanol) Separation HILIC Separation (Ammonium Formate/Acetonitrile) Prep->Separation IS_Add->Prep MS ESI+ MS/MS Detection Separation->MS Result Quantification (Ratio 118/121) MS->Result

Caption: Standardized workflow for LC-MS/MS quantification using N-Me-GABA-d3.

Biological Relevance and Applications

NMP Metabolite Tracking

N-Methyl-GABA is a primary hydrolytic metabolite of N-Methyl-2-pyrrolidone (NMP) , a widely used industrial solvent. In occupational toxicology, monitoring N-Me-GABA levels in urine or plasma serves as a biomarker for NMP exposure. The d3-analog is essential for correcting matrix effects during these analyses.

Plant Metabolomics

In botany, N-Me-GABA is identified in Solanaceae species (e.g., tomatoes, potatoes) and is involved in alkaloid biosynthesis. It acts as a precursor to tropane alkaloids. Researchers use the d3-standard to trace flux through these pathways.

Pharmaceutical Impurities

N-Me-GABA can appear as a degradation impurity in GABA-analog drugs (e.g., Gabapentin, Pregabalin) if methylation reagents were used in the synthesis or if NMP was used as a solvent during crystallization.

References

  • Pharmaffiliates. "N-Methyl-4-aminobutyric Acid-d3 - Certificate of Analysis and Applications." Pharmaffiliates Analytics & Synthetics. Link

  • Lammens, T. M., et al. (2010).[4] "Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of gamma-aminobutyric acid." Green Chemistry. Link

  • BOC Sciences. "N-Nitroso-N-methyl-4-aminobutyric Acid-d3 and related GABA derivatives." Stable Isotope Labelled Compounds.

  • PubChem. "4-(Methylamino)butanoic acid (Compound Summary)." National Library of Medicine. Link

  • Sigma-Aldrich. "N-Methyl-4-aminobutyric Acid-d3 Product Specification." MilliporeSigma. Link

  • Kushnir, M. M., et al. (2015). "Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry." Springer Protocols. Link

Sources

The Biological Role of N-Methyl-GABA in Nicotine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological role of N-Methyl-GABA in nicotine catabolism.

Executive Summary

N-Methyl-GABA (4-methylaminobutyric acid; 4-MABA) serves as a critical metabolic checkpoint in the microbial degradation of nicotine. While mammalian metabolism primarily routes nicotine through hepatic oxidation (CYP2A6) to cotinine, specific soil bacteria—most notably Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans)—utilize a distinct pyrrolidine pathway . In this pathway, N-Methyl-GABA is the pivotal intermediate where the catabolic route bifurcates, determining whether the molecule undergoes demethylation (to GABA) or oxidative deamination (to succinic semialdehyde).

This guide dissects the molecular mechanisms, enzymology, and experimental protocols required to study this metabolite, offering a blueprint for researchers in biocatalysis and drug development.

Part 1: Molecular Mechanism & The Pyrrolidine Pathway

In the Paenarthrobacter model, nicotine degradation is encoded by the pAO1 megaplasmid . The pathway begins with the hydroxylation of the pyridine ring, but the eventual cleavage of the pyrrolidine ring yields N-Methyl-GABA.

The Metabolic Bifurcation

Once formed, N-Methyl-GABA does not follow a single linear fate. It is acted upon by two distinct isozymes of 4-methylaminobutyrate oxidase (MABO), creating a metabolic branch point:

  • Pathway A (Demethylation): Catalyzed by MABO1 (formaldehyde-forming).

    • Reaction: N-Methyl-GABA + O₂ + H₂O

      
       GABA + Formaldehyde + H₂O₂
      
    • Fate: GABA enters the GABA shunt; Formaldehyde is assimilated via the ribulose monophosphate pathway.

  • Pathway B (Deamination): Catalyzed by MABO2 (methylamine-forming).

    • Reaction: N-Methyl-GABA + O₂ + H₂O

      
       Succinic Semialdehyde + Methylamine + H₂O₂
      
    • Fate: Succinic semialdehyde is oxidized to succinate (TCA cycle); Methylamine is excreted or utilized as a nitrogen source.

Pathway Visualization

The following diagram illustrates the position of N-Methyl-GABA within the broader catabolic network.

NicotinePathway Nicotine Nicotine Pseudooxy Pseudooxynicotine Nicotine->Pseudooxy Nicotine Oxidases NM_Myosmine N-Methylmyosmine Pseudooxy->NM_Myosmine NM_GABA N-Methyl-GABA (4-MABA) NM_Myosmine->NM_GABA Hydrolysis MABO1 MABO1 (Demethylation) NM_GABA->MABO1 MABO2 MABO2 (Deamination) NM_GABA->MABO2 GABA GABA (gamma-Aminobutyrate) MABO1->GABA Formaldehyde Formaldehyde MABO1->Formaldehyde SSA Succinic Semialdehyde MABO2->SSA Methylamine Methylamine MABO2->Methylamine GABA->SSA GABA Transaminase Succinate Succinate (TCA Cycle) SSA->Succinate SSADH

Figure 1: The metabolic bifurcation of N-Methyl-GABA in P. nicotinovorans, showing the parallel demethylation and deamination routes.

Part 2: Enzymology of the MABO System

Understanding the kinetic distinction between MABO1 and MABO2 is vital for experimental design. MABO2 is generally the more efficient catalyst for carbon recycling into the TCA cycle via succinate.

Enzyme Kinetics Comparison
FeatureMABO1 (Demethylating)MABO2 (Deaminating)
EC Number 1.5.3.191.5.3.21
Cofactor FAD (Covalently bound)FAD (Non-covalent)
Primary Products GABA + FormaldehydeSuccinic Semialdehyde + Methylamine
Km (N-Methyl-GABA) ~140 µM~2.5 mM
kcat ~800 s⁻¹~1230 s⁻¹
Biological Role Nitrogen scavenging (via methylamine)Carbon assimilation (via succinate)

Note: Kinetic values are approximate based on purified recombinant enzymes from P. nicotinovorans.

Part 3: Experimental Protocols

Protocol A: Sourcing and Preparation of N-Methyl-GABA

N-Methyl-GABA is not always available as a standard shelf reagent and may require custom synthesis or specific sourcing.

  • Synonyms for Search: 4-(Methylamino)butanoic acid;

    
    -N-methylaminobutyric acid.
    
  • Preparation: If purchasing the hydrochloride salt (CAS 6976-17-6), prepare a 100 mM stock solution in 50 mM Potassium Phosphate buffer (pH 7.5). Store at -20°C.

  • Purity Check: Verify purity via LC-MS (ESI+) looking for the [M+H]+ peak at m/z 118.1.

Protocol B: Coupled Peroxidase Assay for MABO Activity

This protocol detects the H₂O₂ generated during the oxidation of N-Methyl-GABA. It is applicable for both MABO1 and MABO2 activity measurements in crude lysates or purified fractions.

Principle:




Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Substrate: 10 mM N-Methyl-GABA (Final conc. 1 mM).

  • Detection System:

    • 4-Aminoantipyrine (4-AAP): 10 mM stock.

    • Phenol: 10 mM stock (or 3,5-dichloro-2-hydroxybenzenesulfonic acid for higher sensitivity).

    • Horseradish Peroxidase (HRP): 100 U/mL stock.

Workflow:

  • Blank Preparation: In a cuvette, mix 800 µL Buffer, 50 µL 4-AAP, 50 µL Phenol, and 50 µL HRP.

  • Substrate Addition: Add 50 µL of N-Methyl-GABA stock.

  • Equilibration: Incubate at 30°C for 3 minutes to establish a baseline.

  • Initiation: Add 10-50 µL of enzyme sample (lysate or purified protein). Mix by inversion.

  • Measurement: Monitor absorbance at 500 nm (or 510 nm) for 5 minutes.

  • Calculation: Calculate activity using the extinction coefficient of the quinoneimine dye (

    
    ).
    

Validation Check:

  • Specificity Control: Run a parallel reaction with GABA (1 mM) as substrate. MABO2 has negligible activity against GABA, whereas general amine oxidases might react.

  • Inhibition: MABO activity should be inhibited by typical flavoprotein inhibitors (e.g., diphenyleneiodonium) if mechanistic confirmation is required.

Part 4: Applications & Implications

Bioremediation of Tobacco Waste

The high turnover rate (


) of MABO enzymes makes them excellent candidates for enzymatic bioremediation. Engineered strains overexpressing the nic gene cluster (specifically the mao operon) can detoxify high-concentration nicotine waste streams from tobacco processing, converting toxic alkaloids into metabolizable succinate.
Drug Development (Microbiome Interactions)

While N-Methyl-GABA is not a major human metabolite, the presence of nicotine-degrading bacteria in the human gut could alter nicotine pharmacokinetics.

  • Hypothesis: Variations in gut microbiome composition (specifically Actinobacteria abundance) may influence the half-life of oral nicotine therapies (gums/lozenges) by degrading nicotine before absorption.

  • Biomarker: Elevated levels of N-Methyl-GABA in urine (in the absence of solvent exposure like NMP) could serve as a biomarker for active microbial nicotine catabolism in the gut.

Distinction from Nitrosamines

It is critical for drug safety professionals to distinguish N-Methyl-GABA from NMBA (4-(methylnitrosamino)butanoic acid).

  • N-Methyl-GABA: Non-carcinogenic metabolite.

  • NMBA: Potent nitrosamine carcinogen (found as an impurity in sartan drugs).[1]

  • Analytical Separation: Ensure LC-MS methods separate these two compounds (differing by a nitroso vs. H substitution) to avoid false positives in genotoxicity screenings.

References

  • Chiribau, C. B., et al. (2004). "A novel gamma-N-methylaminobutyrate demethylating oxidase involved in catabolism of the tobacco alkaloid nicotine by Arthrobacter nicotinovorans pAO1." European Journal of Biochemistry.

  • Chiribau, C. B., et al. (2006). "Final steps in the catabolism of nicotine: The Paenarthrobacter pathway." The FEBS Journal.

  • Brandsch, R. (2006). "Microbiology and biochemistry of nicotine degradation." Applied Microbiology and Biotechnology.

  • Mihasan, M., et al. (2018). "The enzymes of microbial nicotine metabolism." Beilstein Journal of Organic Chemistry.

  • Grokipedia. "4-Methylaminobutanoate oxidase (methylamine-forming)."

Sources

Technical Guide: Solution Chemistry and Analytical Applications of N-Methyl-4-aminobutyric Acid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-4-aminobutyric Acid-d3 Zwitterionic Properties in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-4-aminobutyric acid-d3 (N-Me-GABA-d3) is the stable isotope-labeled analogue of N-methyl-gamma-aminobutyric acid. It serves as a critical internal standard for the quantification of GABAergic metabolites and is increasingly relevant in the analysis of pharmaceutical impurities (distinguishing amino acid precursors from nitrosamine contaminants).

This guide analyzes the zwitterionic nature of N-Me-GABA-d3 in solution, a property that dictates its solubility, stability, and chromatographic behavior. Unlike lipophilic drugs, this molecule exists primarily as a dipolar ion at physiological pH, requiring specialized handling and Hydrophilic Interaction Liquid Chromatography (HILIC) for successful retention and separation.

CRITICAL SAFETY DISTINCTION: N-Methyl-4-aminobutyric acid (CAS 1119-48-8) is a zwitterionic amino acid and GABA analogue. N-Nitroso-N-methyl-4-aminobutyric acid (NMBA, CAS 61445-55-4) is a nitrosamine impurity and a potent carcinogen. [1][2] This guide focuses on the amino acid form (N-Me-GABA-d3) used as an analytical standard.

Molecular Architecture and Zwitterionic Equilibrium

Structural Dynamics

N-Me-GABA-d3 consists of a four-carbon backbone terminating in a carboxylic acid at one end and a secondary amine at the other. The deuterium label (


) is located on the N-methyl group.
  • Acidic Moiety: Carboxylic acid (

    
    ), pKa 
    
    
    
    4.0–4.2.
  • Basic Moiety: Secondary amine (

    
    ), pKa 
    
    
    
    10.4–10.7.
  • Isotope Effect: The substitution of hydrogen with deuterium on the methyl group (

    
    ) induces a negligible secondary isotope effect on the pKa values (< 0.05 pH units), meaning the solution chemistry of the -d3 variant is functionally identical to the unlabeled standard.
    
The Zwitterionic State

In aqueous solution, N-Me-GABA-d3 undergoes intramolecular proton transfer. The carboxyl group deprotonates to form a carboxylate anion (


), while the secondary amine accepts a proton to become a cationic ammonium species (

).

This equilibrium creates three distinct speciation states depending on pH:

  • Cationic (pH < 4): Both groups protonated. Net Charge: +1.

  • Zwitterionic (pH 4–10): Amine protonated, carboxyl deprotonated. Net Charge: 0 (Dipolar).

  • Anionic (pH > 10.5): Both groups deprotonated. Net Charge: -1.

Speciation Diagram

The following diagram illustrates the protonation states and equilibrium transitions.

Zwitterion_Equilibrium Cation CATIONIC FORM (pH < 4.0) [HOOC-(CH2)3-NH2(+)-CD3] Zwitterion ZWITTERIONIC FORM (pH 4.0 - 10.5) [(-)OOC-(CH2)3-NH2(+)-CD3] Cation->Zwitterion pKa1 ~4.2 (-H+) Anion ANIONIC FORM (pH > 10.5) [(-)OOC-(CH2)3-NH-CD3] Zwitterion->Anion pKa2 ~10.5 (-H+)

Figure 1: pH-dependent speciation of N-Methyl-4-aminobutyric Acid-d3 showing the dominant zwitterionic window.

Solution Thermodynamics and Solubility

Isoelectric Point (pI)

The isoelectric point is the pH at which the molecule carries no net electrical charge.[3] For N-Me-GABA-d3:



At physiological pH (7.4), N-Me-GABA-d3 exists almost exclusively (>99%) as a zwitterion. This has two major implications:
  • High Water Solubility: The charged termini interact strongly with water dipoles, creating a hydration shell that stabilizes the molecule.

  • Low Membrane Permeability: The high polarity prevents passive diffusion across lipid bilayers, necessitating active transport (via GABA transporters) in biological systems.

Solvent Compatibility Table

The zwitterionic nature dictates strict solvent requirements for stock preparation.

Solvent SystemSolubilityStabilityApplication Note
Water (Milli-Q) Very HighHighIdeal for stock solutions. Store at -20°C.
0.1% Formic Acid Very HighHighAcidic pH (~2.7) converts zwitterion to Cation , improving stability against oxidation.
Methanol ModerateModerateUsed for working standards. Risk of precipitation at high concentrations.
Acetonitrile Very LowLowDo NOT use as primary solvent. Causes zwitterion precipitation (antisolvent effect).
DMSO HighHighGood alternative for high-concentration stocks, but difficult to remove in LC-MS.

Analytical Protocol: HILIC Separation

The "Reverse Phase" Problem

Standard C18 (Reverse Phase) chromatography relies on hydrophobic interaction. Because N-Me-GABA-d3 is a zwitterion at neutral pH and highly polar, it elutes in the void volume (t0) of C18 columns, resulting in poor peak shape and severe ion suppression from salts.

The HILIC Solution

Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory mode for analysis. HILIC uses a polar stationary phase (e.g., Silica, Amide, or Zwitterionic) and a high-organic mobile phase.

  • Mechanism: A water-rich layer forms on the surface of the polar stationary phase. The zwitterionic analyte partitions into this water layer.

  • Retention: Retention increases as the polarity of the analyte increases.

Validated LC-MS/MS Method Parameters

Objective: Quantify N-Me-GABA using N-Me-GABA-d3 as the Internal Standard (IS).

  • Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer maintains cationic state for better MS sensitivity).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 90% B (Isocratic loading)

    • 1–5 min: 90% B

      
       50% B (Elution of polars)
      
    • 5–7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration - Critical for HILIC)

Mass Spectrometry Transitions (MRM)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
N-Me-GABA 118.1

87.1 (Loss of

)
15Analyte
N-Me-GABA-d3 121.1

90.1 (Loss of

)
15Internal Std

Experimental Workflow: Sample Preparation & Analysis

The following workflow ensures the zwitterion is properly extracted and retained during analysis.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (N-Me-GABA-d3) Sample->Spike Precipitation Protein Precipitation (Add 3:1 Cold Acetonitrile) Spike->Precipitation Mix Vortex Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Collect Supernatant (Contains Zwitterions) Centrifuge->Supernatant Dilution Dilution Check (Ensure >70% ACN for HILIC) Supernatant->Dilution Injection LC-MS/MS Injection (HILIC Mode) Dilution->Injection

Figure 2: Step-by-step extraction and analysis workflow optimized for zwitterionic retention.

Protocol Notes:
  • Extraction Solvent: We use Acetonitrile (ACN) for protein precipitation. While N-Me-GABA-d3 is poorly soluble in pure ACN, the water content from the biological sample (plasma/urine) creates a sufficient aqueous environment to keep the zwitterion dissolved while precipitating proteins.

  • Injection Solvent: The final sample injected into the LC-MS must match the initial mobile phase conditions (high organic). Injecting a purely aqueous sample into a HILIC column will cause "solvent breakthrough," resulting in distorted peaks. Ensure the final sample is at least 70-80% Acetonitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70703, 4-(Methylamino)butyric acid. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012).Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. (Standard text on HILIC mechanisms for zwitterions).
  • McCalley, D. V. (2017).Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
  • European Pharmacopoeia (Ph. Eur.).Nitrosamine impurities in human medicinal products.
  • Wishart, D.S., et al. (2018).HMDB 4.0: The Human Metabolome Database for 2018. Nucleic Acids Res. 2018 Jan 4;46(D1):D608-D617. (Reference for GABA metabolite properties).

Sources

Precision Quantitation of GABA: A Guide to Stable Isotope-Labeled Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gamma-aminobutyric acid (GABA) presents a notorious challenge in LC-MS/MS metabolomics. Its high polarity causes it to elute in the void volume of reversed-phase columns, where ion suppression is most severe. Furthermore, its low endogenous concentration in plasma and rapid turnover in brain tissue demand a detection method with extreme sensitivity and rigorous normalization.

This guide details the "Gold Standard" approach: Chemical Isotope Labeling (CIL) . By coupling derivatization (to increase hydrophobicity and ionization) with stable isotope dilution (to correct for matrix effects), researchers can achieve femtomole-level sensitivity. We will focus on the Benzoyl Chloride (BzCl) method, widely regarded for its speed, stability, and compatibility with commercially available


-labeled reagents.

Part 1: The Analytical Challenge

The Polarity Trap

Native GABA (MW 103.1 Da) is a zwitterionic, highly polar molecule. In standard C18 Reversed-Phase Liquid Chromatography (RPLC), GABA exhibits poor retention (


).
  • Consequence: It co-elutes with salts and unretained matrix components.

  • Result: Severe signal suppression (up to 90%) and poor reproducibility.

The Isotope Solution

To correct for this, an Internal Standard (IS) is mandatory.[1] However, the choice of isotope is critical.

  • Deuterium (

    
    ):  Common (e.g., GABA-d6). Risk: Deuterium can alter the physicochemical properties of the molecule enough to cause a slight retention time shift compared to the native analyte (the "Isotope Effect"). If the IS and analyte do not co-elute perfectly, they experience different matrix suppression events, rendering the correction invalid.
    
  • Carbon-13 (

    
    ):  The preferred choice. 
    
    
    
    adds mass without significantly altering the molecular volume or lipophilicity, ensuring perfect co-elution.

Part 2: Derivatization Strategy

We utilize Benzoyl Chloride (BzCl) derivatization.[2][3][4][5] Unlike tedious silylation (GC-MS) or slow Dansyl reactions, benzoylation occurs in seconds at room temperature.

Mechanism

BzCl reacts with the primary amine of GABA to form a stable amide.

  • Native GABA: Hydrophilic, poor ionization.

  • Benzoyl-GABA: Hydrophobic (retains on C18), high ionization efficiency (enhanced by the aromatic ring).

Two Workflows for Isotope Labeling

There are two ways to introduce the stable isotope. This guide supports both, but Method B is superior for broad metabolomics.

  • Method A (Classic IDMS): Spike sample with pre-labeled GABA (e.g., GABA-d6), then derivatize everything with non-labeled BzCl.

  • Method B (Differential Chemical Isotope Labeling - CIL): Derivatize the sample with light BzCl (

    
    ) and a reference standard with heavy BzCl (
    
    
    
    ). Mix them 1:1. The heavy standard is generated in situ, eliminating the need to buy expensive labeled GABA standards.

Part 3: Experimental Protocol (Benzoyl Chloride Method)

Safety Note: Benzoyl chloride is a lachrymator. Work in a fume hood.

Materials
  • Reagent: Benzoyl Chloride (BzCl) and

    
    -Benzoyl Chloride.[4]
    
  • Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 9.5).

  • Quench: 2% Formic Acid or 1% Glycine.

  • Matrix: Plasma, CSF, or Tissue Homogenate.[2]

Step-by-Step Workflow
1. Sample Preparation
  • Tissue: Homogenize 10 mg tissue in 200 µL 80:20 MeOH:H2O (cold). Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Plasma/CSF: Precipitate protein by adding 3 volumes of cold Acetonitrile to 1 volume of sample. Centrifuge and collect supernatant.

2. Derivatization Reaction[2][3][4][6][7]
  • Aliquot: Transfer 50 µL of supernatant to a vial.

  • Buffer: Add 25 µL of 100 mM Sodium Carbonate (pH 9.5). Vortex.

  • Reagent Addition: Add 25 µL of 2% BzCl in Acetonitrile.

    • Note: If using Method B (CIL), add

      
      -BzCl to samples and 
      
      
      
      -BzCl to your quantification standards.
  • Incubation: Vortex for 5 seconds. Incubate at room temperature for 5 minutes. (Reaction is near-instantaneous).

3. Quenching
  • Add 50 µL of 2% Formic Acid (or Glycine solution) to stop the reaction and neutralize the pH.

  • Internal Standard Spike (If using Method A): If you did not use labeled BzCl, spike your pre-derivatized GABA-d6 IS here (or before step 1 for recovery correction).

4. LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX RRHD), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes. Wash at 95% B.

Quantitative Data Parameters

The benzoyl group adds significant mass and hydrophobicity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention (approx)Type
GABA-Bz 208.1 [M+H]+105.0 (Benzoyl+)4.5 minTarget
GABA-d6-Bz 214.1 [M+H]+105.0 (Benzoyl+)4.4 min*IS (Method A)
GABA-

-Bz
214.1 [M+H]+111.0 (

-Bz+)
4.5 minIS (Method B)

Note the potential slight retention shift for Deuterium (d6).

Part 4: Visualization of Workflows

Reaction Mechanism

The following diagram illustrates the chemical transformation of GABA into its lipophilic derivative.

ReactionMechanism GABA GABA (Polar, m/z 104) Reaction Nucleophilic Substitution (pH 9.5, <5 min) GABA->Reaction BzCl Benzoyl Chloride (Reagent) BzCl->Reaction GABA_Bz Benzoyl-GABA (Hydrophobic, m/z 208) Reaction->GABA_Bz HCl HCl (Byproduct) Reaction->HCl

Caption: Benzoylation of GABA targets the primary amine, increasing molecular weight and lipophilicity for C18 retention.

Differential Isotope Labeling (CIL) Workflow

This diagram details "Method B," where the internal standard is generated chemically using


-labeled reagent.

CIL_Workflow cluster_0 Biological Sample cluster_1 Quantification Standard Sample Sample (Endogenous GABA) LightReagent Add 12C-BzCl (Light Reagent) Sample->LightReagent Deriv_Light Derivatization (GABA-12C-Bz) LightReagent->Deriv_Light Standard Standard (Synthetic GABA) HeavyReagent Add 13C-BzCl (Heavy Reagent) Standard->HeavyReagent Deriv_Heavy Derivatization (GABA-13C-Bz) HeavyReagent->Deriv_Heavy Mix Mix 1:1 Deriv_Light->Mix Deriv_Heavy->Mix LCMS LC-MS/MS Analysis (Co-elution) Mix->LCMS Result Ratio Calculation (Light/Heavy) LCMS->Result

Caption: In CIL, the Internal Standard is created by labeling a reference standard with 13C-BzCl, ensuring perfect co-elution.

Part 5: Quality Control & Validation

To ensure the "Trustworthiness" of your data, you must validate the following:

  • Derivatization Efficiency: Monitor the ratio of Mono-Bz-GABA vs. Di-Bz-GABA (if applicable, though GABA only has one amine). For other metabolites like polyamines, incomplete reaction is a risk. Ensure >98% conversion.

  • Isotope Contribution: Check if your

    
     reagent has 
    
    
    
    impurities. This will appear as "ghost" signals in your blank samples.
  • Matrix Effect (ME):

    
    
    Acceptance Criteria: ME should be between -15% and +15% when using an isotope-labeled internal standard.
    

References

  • Wong, J.M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. Link

  • Song, P., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. Link

  • Li, L., et al. (2009). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Analytical Chemistry. Link

  • Human Metabolome Database (HMDB). Metabocard for Gamma-aminobutyric acid (GABA). Link

  • Van der Gugten, J.G., et al. (2020). Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma. Journal of Chromatography B. Link

Sources

Technical Guide: Storage Conditions & Hygroscopicity of Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterated amino acids (DAAs) are critical reagents in quantitative proteomics (SILAC), NMR structural biology, and the synthesis of deuterated pharmaceutical ingredients (APIs). While chemically similar to their native isotopologues, DAAs command a significantly higher cost and require stricter handling protocols.

The primary threat to DAA integrity is not chemical decomposition, but isotopic dilution driven by hygroscopicity. Atmospheric moisture introduces two critical failure modes:

  • Gravimetric Error: Water weight leads to under-dosing of the expensive isotope.

  • Protium Back-Exchange: Labile deuterium atoms (N-D, O-D, S-D) rapidly exchange with atmospheric H₂O, degrading isotopic purity.

This guide details the physicochemical mechanisms of these risks and provides a self-validating storage and handling workflow to ensure experimental reproducibility.

Part 1: The Physicochemical Basis of Instability

To handle DAAs effectively, one must distinguish between the two types of deuterium positions within the molecule.

Labile vs. Non-Labile Deuterium

The stability of a deuterium label depends entirely on its covalent bonding environment.

Position TypeExamplesStabilityInteraction with Moisture
Labile

,

,

,

Low Rapidly exchanges with atmospheric H₂O (seconds to minutes).
Non-Labile

, Side-chain

High Generally stable. Exchange requires extreme pH, high heat, or catalysts.[1]

The Hygroscopicity Trap: While the Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), the physical hygroscopicity of the amino acid crystal lattice remains largely unchanged. A deuterated amino acid like L-Lysine-d4 is just as hygroscopic as native L-Lysine.

When a DAA absorbs atmospheric water:

  • The water forms a hydration shell.

  • Spontaneous Scrambling: The labile deuterons on the amine/carboxyl groups exchange with the protons in the water.

    
    
    
  • Result: The effective isotopic enrichment drops, and the molecular weight shifts unpredictably, ruining quantitative mass spectrometry standards.

Mechanism of Solid-State H/D Exchange

Even in solid form, surface-adsorbed water facilitates exchange. The "mobile proton" model suggests that a microscopic water layer allows proton hopping between ionized groups (zwitterions) on the crystal surface.

HD_Exchange_Mechanism cluster_0 Atmospheric Exposure cluster_1 Surface Interaction Moisture Atmospheric H2O Adsorption Water Adsorption (Monolayer Formation) Moisture->Adsorption Crystal DAA Crystal Surface (Zwitterionic) Crystal->Adsorption Ionization Proton Hopping (Grotthuss Mechanism) Adsorption->Ionization Catalysis Result Isotopic Dilution (H replaces D on Labile Sites) Ionization->Result

Figure 1: Mechanism of moisture-induced isotopic scrambling on the surface of solid-state amino acids.

Part 2: Storage Protocols

The industry gold standard for storing stable isotopes is the "Russian Doll" (Double-Vessel) method. This provides redundant protection against moisture permeation.

The Double-Vessel Protocol

Materials Required:

  • Primary container: Amber glass vial with Teflon-lined screw cap (original packaging).

  • Secondary container: High-density polyethylene (HDPE) jar or aluminized mylar bag with zipper seal.

  • Desiccant: Indicating silica gel or molecular sieves (4Å).

  • Parafilm or Nescofilm.

Step-by-Step Workflow:

  • Receipt Inspection: Upon arrival, inspect the vial. If the powder is clumped, it has already absorbed moisture (see Section 3 for recovery).

  • Primary Seal: Ensure the original vial is tightly capped. Wrap the cap/neck junction with Parafilm to create a gas barrier.

  • Secondary Environment: Place the primary vial inside the secondary container.

  • Desiccation: Add a fresh packet of desiccant to the secondary container. Never put desiccant directly in contact with the amino acid.

  • Inert Atmosphere (Optional but Recommended): If a glove box is available, flush the secondary container with dry Argon (Ar) before sealing. Ar is heavier than air and provides a better blanket than Nitrogen (

    
    ).
    
  • Cold Storage:

    • Standard: -20°C is optimal for long-term stability.

    • Alternative: 4°C is acceptable for frequently used stocks to reduce condensation risks during warming.

Handling: The "Warm-Up" Rule

The most common user error occurs during retrieval. Opening a cold vial in humid ambient air causes immediate condensation on the powder.

The Rule: Never open a cold isotope vial until it has equilibrated to room temperature.

  • Remove secondary container from freezer.

  • Wait 30–45 minutes.

  • Wipe condensation off the outside of the secondary container before opening.

Part 3: Recovery & Re-Drying Protocols

If a DAA shows signs of clumping or suspected water uptake, you must remove the water without compromising the isotope label.

Method A: Vacuum Desiccation (For Minor Moisture)

Best for: Routine maintenance of hygroscopic DAAs (e.g., D-Lysine, D-Arginine).

  • Place the open vial in a vacuum desiccator.

  • Use Phosphorus Pentoxide (

    
    )  as the drying agent (it is more aggressive than silica).
    
  • Apply vacuum (< 1 mbar) for 24–48 hours at room temperature.

  • Backfill with dry Argon.

Method B: Deuterated Lyophilization (For Severe Wetting)

Best for: Valuable samples that have absorbed significant water or need to be aliquoted. Critical Note: You must use


, not 

, to re-dissolve. Using

will wash away all labile deuteriums.
  • Dissolution: Dissolve the compromised amino acid in high-purity Deuterium Oxide (

    
    , >99.9% D) . This forces all labile positions to become deuterated again (
    
    
    
    ,
    
    
    ).
  • Freezing: Flash freeze the solution using liquid nitrogen.

  • Sublimation: Lyophilize (freeze-dry) the sample. The

    
     ice will sublime, leaving behind a dry, isotopically pure powder.
    
  • Storage: Immediately seal under Argon.

Part 4: Analytical Validation

Trust but verify. Before using a stored DAA for a critical quantitative experiment (e.g., as an internal standard for LC-MS), validate its integrity.[2]

Quantitative NMR (qNMR)

qNMR is the superior method because it quantifies both water content and isotopic enrichment simultaneously.

  • Solvent: Dissolve sample in

    
     (with a known internal standard like Maleic Acid or TSP).
    
  • Water Check: Check for the HDO peak (approx. 4.79 ppm). An excessive HDO signal indicates the solid had absorbed atmospheric

    
     which then exchanged with the 
    
    
    
    solvent.
  • Isotope Check: Integrate the residual proton signals at the deuterated positions.

    • Example: For Alanine-2,3,3,3-d4, integrate the

      
      -proton region. If the integral is 1% of a proton, your enrichment is 99%.
      
Thermogravimetric Analysis (TGA)
  • Purpose: strictly measures water/volatile content.

  • Method: Heat 2–5 mg of sample from 25°C to 150°C at 10°C/min.

  • Result: Weight loss below 100°C represents surface water. Weight loss between 100°C–150°C often represents bound crystal water.

Storage Decision Workflow

Storage_Workflow Receipt Receive DAA Package Inspect Visual Inspection: Clumping? Receipt->Inspect Dry Proceed to Storage Inspect->Dry Powder Free-Flowing Wet Compromised Inspect->Wet Clumped/Sticky DoubleVessel Place in Secondary Container (w/ Desiccant) Dry->DoubleVessel Redry Lyophilize from D2O Wet->Redry Redry->Dry Seal Seal & Parafilm DoubleVessel->Seal Freezer Store at -20°C Seal->Freezer

Figure 2: Decision tree for the receipt, remediation, and long-term storage of deuterated amino acids.

References

  • Rozman, M. (2005).[3] The gas-phase H/D exchange mechanism of protonated amino acids. Journal of the American Society for Mass Spectrometry, 16(11), 1846-1852.[3] [Link]

  • Sajiki, H., et al. (2005). Efficient H/D Exchange Reactions of Amino Acids. Organic Letters. [Link]

  • FDA. (2021). Technical Considerations for Deuterated Drug Products. U.S. Food and Drug Administration. [Link]

Sources

Methodological & Application

derivatization of N-Methyl-4-aminobutyric acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Derivatization of N-Methyl-4-aminobutyric Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-4-aminobutyric acid (NMAB), a derivative of γ-aminobutyric acid (GABA), is a polar molecule whose direct analysis by gas chromatography-mass spectrometry (GC-MS) is impeded by its low volatility and thermal lability.[1][2] This application note provides a comprehensive guide to the chemical derivatization of NMAB, a critical step to convert the analyte into a volatile and thermally stable form suitable for GC-MS analysis. We will explore the foundational principles behind derivatization, compare leading methodologies, and provide detailed, validated protocols for two robust methods: silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acylation/esterification using alkyl chloroformates. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure reliable and reproducible quantification of NMAB in various matrices.

Introduction: The Analytical Challenge of NMAB

N-Methyl-4-aminobutyric acid (CAS 1119-48-8) possesses two polar functional groups: a carboxylic acid (-COOH) and a secondary amine (-NHCH₃).[3] These groups readily form hydrogen bonds, resulting in a high boiling point and low volatility, making the native molecule incompatible with GC analysis.[4][5] Furthermore, these active hydrogen sites can interact with the GC column, leading to poor peak shape and inaccurate results.[4]

Chemical derivatization overcomes these challenges by replacing the active hydrogens on the carboxylic and amine groups with nonpolar moieties.[6] This process achieves three primary objectives:

  • Increases Volatility: By masking polar groups, derivatization reduces intermolecular hydrogen bonding, allowing the analyte to transition into the gas phase at lower temperatures.[5][7]

  • Enhances Thermal Stability: The resulting derivatives are less prone to degradation in the hot GC inlet and column.[8]

  • Improves Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and improved separation from matrix components.[6]

This guide focuses on providing the technical rationale and actionable protocols to empower researchers to select and implement the optimal derivatization strategy for their specific analytical needs.

Comparative Overview of Derivatization Strategies for NMAB

The selection of a derivatization reagent is critical and depends on factors such as analyte structure, desired derivative stability, and potential interferences. For NMAB, the primary methods fall into two categories: silylation and acylation (often in combination with esterification).

Strategy Reagent(s) Mechanism Advantages Disadvantages
Silylation MTBSTFA, MSTFA, BSTFAReplaces active hydrogens on -COOH and -NH groups with a silyl group (e.g., tert-butyldimethylsilyl).[8]Single-step reaction for both functional groups. MTBSTFA forms highly stable t-BDMS derivatives resistant to hydrolysis.[9] Produces characteristic mass spectra (M-57 fragment).[10]Reagents are highly sensitive to moisture, requiring anhydrous conditions.[6] TBDMS derivatives have higher molecular weights, leading to longer retention times.
Acylation / Esterification Alkyl Chloroformates (MCF, ECF), Anhydrides (PFPA, HFBA) + AlcoholChloroformates: A one-step reaction where the reagent acylates the amine and esterifies the carboxylic acid simultaneously.[11][12] Two-Step: 1) Esterification of -COOH with an alcohol (e.g., methanol, propanol). 2) Acylation of -NH with an anhydride.[13]Chloroformate method is fast, quantitative, and can be performed in aqueous media.[14][15] Fluorinated acyl derivatives can enhance sensitivity for certain detectors.[4][5] Derivatives are generally very stable.[9][13]Two-step methods are more time-consuming. Acylation with anhydrides can produce acidic byproducts that may need to be removed prior to analysis.[5]

Experimental Workflows and Protocols

The overall analytical workflow involves sample preparation, the core derivatization reaction, and subsequent GC-MS analysis.

Caption: General experimental workflow for NMAB analysis.

Protocol 1: Silylation using MTBSTFA

This protocol is based on the widely used and robust method of forming tert-butyldimethylsilyl (TBDMS) derivatives, which offer excellent stability.[9] The reaction targets both the carboxylic acid and secondary amine groups of NMAB.

Caption: Silylation of NMAB with MTBSTFA.

Materials:

  • N-Methyl-4-aminobutyric acid (NMAB) standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Anhydrous Acetonitrile (ACN) or Pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer and centrifuge

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample containing NMAB is completely dry. For aqueous samples, lyophilize or evaporate to dryness under a gentle stream of nitrogen. Moisture will consume the reagent and lead to poor derivatization yield.[6]

  • Reagent Addition: To the dried residue in the reaction vial, add 100 µL of anhydrous acetonitrile (or pyridine) to re-dissolve the analyte.

  • Derivatization Agent: Add 100 µL of MTBSTFA to the vial. The ratio of solvent to reagent can be optimized, but a 1:1 ratio is a robust starting point.[16][17]

  • Reaction: Tightly cap the vial immediately. Vortex gently for 30 seconds to mix the contents.

  • Heating: Place the vial in a heating block or oven set to 100°C for 4 hours.[17] Alternatively, heating at 70-80°C for 60 minutes can also be effective for many amino acids.[4] Optimization of time and temperature may be required depending on the sample matrix.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. If particulates are present, centrifuge at 10,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial.[16]

Protocol 2: Derivatization using Ethyl Chloroformate (ECF)

This method is rapid and highly effective for compounds containing both amine and carboxylic acid groups.[14][15] The reaction proceeds quickly in a biphasic system.

Caption: Derivatization of NMAB with ECF.

Materials:

  • NMAB standard or aqueous sample

  • Ethyl Chloroformate (ECF)

  • Pyridine

  • Ethanol

  • Sodium Hydroxide (NaOH) solution for pH adjustment

  • Chloroform or other suitable extraction solvent (e.g., hexane)

  • Reaction vials (2 mL) with PTFE-lined caps

Step-by-Step Methodology:

  • Sample Preparation: The sample can be in an aqueous solution. Place 100-200 µL of the sample into a reaction vial.

  • Buffering and Catalyst: Add 200 µL of a water/ethanol/pyridine (e.g., 5:4:1 v/v/v) mixture. The pyridine acts as a catalyst and acid scavenger. Adjust the pH of the mixture to ~9-10 with NaOH solution, which is crucial for the efficient reaction of both functional groups.[14]

  • Derivatization Agent: Add 50 µL of Ethyl Chloroformate (ECF). Cap the vial immediately and vortex vigorously for 30-60 seconds. An exothermic reaction may occur.

  • Extraction: After the reaction subsides, add 500 µL of an extraction solvent like chloroform. Vortex vigorously for 1 minute to extract the derivatized NMAB into the organic layer.

  • Phase Separation: Centrifuge the vial for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Analysis: Carefully transfer the bottom organic layer to an autosampler vial for GC-MS analysis.

GC-MS Parameters and Data Interpretation

While optimal conditions should be determined empirically, the following parameters provide a solid starting point for the analysis of derivatized NMAB.

Parameter Typical Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5)A standard non-polar to mid-polar column provides excellent separation for a wide range of derivatives.[1]
Injection Mode Splitless (for trace analysis) or SplitSplitless mode maximizes sensitivity, while a split injection is suitable for more concentrated samples.
Inlet Temperature 250 - 280 °CEnsures rapid volatilization of the derivative without causing thermal degradation.
Oven Program Initial: 100°C for 2 min; Ramp: 10-15°C/min to 300°C; Hold: 5 minA lower starting temperature prevents co-elution with the solvent.[17] The ramp allows for good separation of analytes with different volatilities.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 50 - 550 m/zCovers the expected mass range of the derivatized NMAB and its fragments.

Interpreting Mass Spectra:

  • TBDMS-NMAB Derivative: Expect to see a prominent ion at [M-57] ⁺, corresponding to the loss of a tert-butyl group (C₄H₉). This is a highly characteristic fragment for TBDMS derivatives and is excellent for selected ion monitoring (SIM) for quantification.[10]

  • ECF-NMAB Derivative: The fragmentation will likely involve the loss of ethoxy (-OC₂H₅) or ethoxycarbonyl (-COOC₂H₅) groups. The molecular ion should be visible, and the fragmentation pattern can be used to confirm the identity of the derivative.

Troubleshooting

Problem Potential Cause(s) Solution(s)
No or Low Peak Area Incomplete derivatization; Presence of moisture (silylation); Incorrect pH (chloroformate method); Sample degradation.Ensure sample is completely dry for silylation. Verify anhydrous nature of solvents. Check and adjust pH for chloroformate reaction. Use a fresh standard to confirm reagent activity.
Peak Tailing Active sites in the GC inlet liner or column; Insufficient derivatization.Use a deactivated inlet liner. Condition the GC column. Increase derivatization reaction time or temperature.
Multiple Derivative Peaks Incomplete reaction leading to partially derivatized species (e.g., only one site reacted).Optimize reaction conditions (increase temperature, time, or reagent concentration). Ensure thorough mixing.
Interfering Peaks Byproducts from the derivatization reagent; Contaminants from the sample matrix.Analyze a reagent blank to identify artifact peaks. Improve sample cleanup (e.g., SPE) prior to derivatization.

Conclusion

The successful analysis of N-Methyl-4-aminobutyric acid by GC-MS is critically dependent on a robust and efficient derivatization strategy. Both silylation with MTBSTFA and acylation with ethyl chloroformate are powerful methods capable of producing volatile, stable derivatives suitable for sensitive and accurate quantification. The choice between them depends on the laboratory's specific requirements regarding sample throughput, matrix complexity, and tolerance for moisture. By understanding the chemical principles and following the detailed protocols provided, researchers can confidently develop and validate methods for the analysis of NMAB, advancing research in neuroscience and pharmaceutical development.

References

  • Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? Source: ResearchGate URL: [Link]

  • Title: Why Use GC Derivatization Reagents Source: Chrom Tech, Inc. URL: [Link]

  • Title: GC Derivatization Source: University of Florida URL: [Link]

  • Title: GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia Source: CORE URL: [Link]

  • Title: Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization Source: ACS Publications URL: [Link]

  • Title: Derivatization reagents for GC Source: adis international URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis Source: PubMed URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL: [Link]

  • Title: Acylation Reagents for Gas Chromatography Source: Labinsights URL: [Link]

  • Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: National Center for Biotechnology Information URL: [Link]

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

  • Title: Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review Source: ResearchGate URL: [Link]

  • Title: Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization Source: Northwestern's McCormick School of Engineering URL: [Link]

  • Title: Amino acid analysis in biological fluids by GC-MS Source: University of Regensburg URL: [Link]

Sources

Application Note: Optimizing ESI Source Parameters for Deuterated GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the optimization of Electrospray Ionization (ESI) source parameters for the quantitative analysis of deuterated gamma-aminobutyric acid (GABA) analogs using Liquid Chromatography-Mass Spectrometry (LC-MS). As the gold standard for internal standards in bioanalysis, ensuring the accurate and reproducible measurement of deuterated GABA is paramount.[1][2][3] This document delves into the fundamental principles of ESI, the unique challenges posed by small, polar zwitterionic molecules like GABA, and provides a systematic, step-by-step protocol for the rigorous optimization of critical source parameters. By explaining the causality behind each experimental choice, this guide empowers researchers to develop robust and sensitive LC-MS methods for GABA-related research and drug development.

Introduction: The Significance of GABA and its Deuterated Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1][4] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making its accurate quantification in biological matrices a key objective in neuroscience research and pharmaceutical development.[5][6] Due to the complexity of biological samples, stable isotope-labeled internal standards, such as deuterated GABA analogs (e.g., D2-GABA, D6-GABA), are indispensable for reliable quantification.[7][8][9] These standards exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, thus correcting for variations during sample preparation and analysis.[3]

The inherent challenge in analyzing GABA and its deuterated analogs by LC-MS lies in their small size, high polarity, and zwitterionic nature.[2][4] These properties can lead to poor retention on traditional reversed-phase columns and inefficient ionization in the ESI source. Therefore, meticulous optimization of the ESI source parameters is not merely a suggestion but a necessity for achieving the required sensitivity, accuracy, and precision.

The Electrospray Ionization (ESI) Process: A Mechanistic Overview

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase.[10] The process can be broadly divided into three key stages:

  • Droplet Formation: The sample solution is introduced through a capillary held at a high electrical potential (e.g., 3-5 kV).[11] This high voltage creates a strong electric field, causing the liquid to emerge as a fine spray of charged droplets.

  • Desolvation: A drying gas (typically nitrogen) flows counter-currently to the charged droplets, facilitating solvent evaporation.[12] As the solvent evaporates, the droplets shrink, and the charge density on their surface increases.

  • Ion Ejection: Eventually, the surface charge density becomes so high that the electrostatic repulsion overcomes the droplet's surface tension (the Rayleigh limit), leading to the ejection of gas-phase ions that are then guided into the mass analyzer.

The efficiency of this entire process is highly dependent on a set of interdependent parameters within the ESI source.

Core ESI Parameters and Their Influence on GABA Analog Analysis

Optimizing the ESI source involves a systematic evaluation of several key parameters. For small, polar molecules like GABA, each parameter has a profound impact on signal intensity and stability.

  • Spray Voltage (Capillary Voltage): This voltage is critical for initiating the electrospray process. While a sufficient voltage is necessary, an excessively high voltage can lead to unstable spray, corona discharge, and in-source fragmentation of the analyte.[11][12] For molecules like GABA, which may be thermally labile, excessive voltage can contribute to unwanted fragmentation.[13]

  • Nebulizer Gas Flow/Pressure: This gas aids in the formation of fine droplets as the liquid exits the capillary.[11] An optimal nebulizer gas pressure ensures efficient droplet formation without premature solvent evaporation or cooling of the ESI tip.

  • Drying Gas Flow and Temperature: The drying gas is crucial for the desolvation of the charged droplets. For small, hydrophilic molecules like GABA, efficient desolvation is key to releasing the analyte ions into the gas phase.[12] However, an excessively high temperature can cause thermal degradation of the analyte.[14] A delicate balance must be struck to ensure complete desolvation without inducing fragmentation.

  • Sprayer Position: The position of the ESI needle relative to the mass spectrometer's inlet orifice influences the sampling of the ion plume. Smaller, more polar analytes like GABA often benefit from a greater distance, allowing more time for desolvation.[12]

  • Mobile Phase Composition and pH: The pH of the mobile phase is arguably one of the most critical factors for zwitterionic compounds like GABA.[15][16] At its isoelectric point, GABA exists as a neutral zwitterion, which is poorly ionized by ESI. Adjusting the mobile phase pH to be approximately two units below the pKa of the amine group (ensuring a net positive charge) or two units above the pKa of the carboxylic acid group (for a net negative charge) is essential for efficient ionization.[16] The addition of volatile modifiers like formic acid or ammonium formate not only controls pH but also provides a source of protons or ammonium adducts for ionization.[17]

Systematic Protocol for ESI Source Optimization for Deuterated GABA Analogs

This protocol outlines a systematic approach to optimize ESI source parameters using a deuterated GABA analog standard. The goal is to maximize the signal intensity and stability of the precursor ion while minimizing in-source fragmentation.

Initial Instrument Setup and Infusion
  • Prepare a Standard Solution: Prepare a solution of the deuterated GABA analog (e.g., 100-500 ng/mL) in a solvent that mimics the initial mobile phase conditions of your LC method (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Initial Parameter Settings: Begin with the instrument manufacturer's recommended starting parameters for small molecules in positive ion mode. A good starting point is often:

    • Spray Voltage: +3500 V

    • Nebulizer Gas: 35 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 300 °C

  • Monitor the Precursor Ion: In the mass spectrometer software, monitor the intensity of the protonated deuterated GABA analog (e.g., m/z 106 for D2-GABA, m/z 110 for D6-GABA).

One-Factor-at-a-Time (OFAT) Optimization

Systematically vary one parameter at a time while holding the others constant to observe its effect on the signal intensity. Record the signal intensity for each setting.

Table 1: Example OFAT Optimization Data for Deuterated GABA Analog

ParameterSetting 1Signal IntensitySetting 2Signal IntensitySetting 3Signal IntensityOptimal Setting
Spray Voltage (V) 30008.5e53500 1.2e6 40009.8e53500
Drying Gas Temp (°C) 2507.2e5300 1.3e6 3501.1e6300
Nebulizer Gas (psi) 309.9e540 1.4e6 501.2e640
Drying Gas Flow (L/min) 81.1e610 1.5e6 121.3e610

Note: The data presented in this table is illustrative and will vary depending on the instrument and specific experimental conditions.

Fine-Tuning and Parameter Interdependence

After the initial OFAT optimization, it is crucial to re-evaluate the optimal settings as parameters can be interdependent. For instance, the optimal drying gas temperature may be influenced by the drying gas flow rate. Perform a second round of optimization around the initially determined optimal values.

Minimizing In-Source Fragmentation

While optimizing for the precursor ion, it is essential to also monitor for potential in-source fragments. For GABA, a common fragment results from the loss of water and/or formic acid.

  • Identify Potential Fragments: Determine the m/z of potential fragment ions.

  • Monitor Fragment-to-Precursor Ratio: As you adjust parameters like spray voltage and drying gas temperature, observe the ratio of the fragment ion intensity to the precursor ion intensity.

  • Select Parameters that Minimize Fragmentation: The final optimal parameters should provide the best signal-to-noise ratio for the precursor ion while keeping the fragment ion signal to a minimum.[13]

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the systematic optimization of ESI source parameters.

ESI_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation A Prepare Deuterated GABA Standard C Infuse Standard into MS A->C B Set Initial MS Parameters B->C D Optimize Spray Voltage C->D E Optimize Drying Gas Temperature D->E F Optimize Nebulizer Gas E->F G Optimize Drying Gas Flow F->G H Re-evaluate Parameters (Fine-Tuning) G->H I Monitor In-Source Fragmentation H->I J Finalize Optimal Parameters I->J

Caption: Workflow for systematic ESI source parameter optimization.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Signal Intensity - Inappropriate mobile phase pH- Suboptimal parameter settings- Ion suppression from matrix- Adjust mobile phase pH with formic acid or ammonium formate- Systematically re-optimize all source parameters- Improve sample clean-up to remove interfering matrix components[18]
Unstable Signal/Spray - Clogged ESI needle- Inappropriate spray voltage- High surface tension of mobile phase- Clean or replace the ESI needle- Reduce spray voltage[12]- Increase the percentage of organic solvent in the infusion solution
High In-Source Fragmentation - Spray voltage is too high- Drying gas temperature is too high- Reduce spray voltage and drying gas temperature incrementally[13]- Check for other potential sources of fragmentation in the ion optics

Conclusion

The successful quantitative analysis of deuterated GABA analogs by LC-MS is critically dependent on the careful and systematic optimization of the ESI source parameters. By understanding the interplay between the physicochemical properties of GABA and the principles of electrospray ionization, researchers can move beyond default instrument settings to develop highly sensitive and robust analytical methods. The protocol and insights provided in this application note serve as a comprehensive guide to achieving this, ultimately leading to more reliable and accurate data in neuroscience and drug development research. The principles outlined here are also broadly applicable to the analysis of other small, polar, and zwitterionic molecules.

References

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Lam, C. W., & Siu, T. S. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Electrospray ionization. Retrieved from [Link]

  • Broekman, H., et al. (2021). Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane. Journal of the American Society for Mass Spectrometry.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Development of an Automated High-Throughput LC/MS/MS Method for the Analysis of a Neurotransmitter Panel in Mouse Striata. Retrieved from [Link]

  • Buck, K., et al. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. Journal of Neuroscience Methods, 182(1), 64-70.
  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • Antec Scientific. (n.d.). GABA, Glutamate and Other Amino Acids. Retrieved from [Link]

  • PubMed. (2014). [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study]. Retrieved from [Link]

  • ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

  • van den Berg, E., et al. (2021). Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma.
  • LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • PubMed. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Retrieved from [Link]

  • LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]

  • Waters. (n.d.). Low signal in ESI negative ion mode - WKB64035. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • ResearchGate. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • Chromatography Today. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • PubMed. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Effect of extracellular pH on GABA-activated current in rat recombinant receptors and thin hypothalamic slices. Retrieved from [Link]

  • LCGC International. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) pH Effects on Electrospray Ionization Efficiency. Retrieved from [Link]

  • PubMed. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Capillary HPLC–MS/MS determination of GABA in human plasma and CSF.... Retrieved from [Link]

  • PubMed. (n.d.). Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. Retrieved from [Link]

  • American Laboratory. (2006, May 1). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. Retrieved from [Link]

  • UND Scholarly Commons. (n.d.). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-GABA Retention on C18

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Mismatch

You are likely here because N-Methyl-GABA (a small, polar zwitterion) is eluting near the void volume (


) of your C18 column, or exhibiting severe peak tailing.[1]

The Science: N-Methyl-GABA (


) possesses a secondary amine (pKa ~10.[1][2]6) and a carboxylic acid (pKa ~4.0).[2] At neutral pH, it exists as a zwitterion with high hydrophilicity (LogP ≈ -3.2).[1][2] Standard C18 columns rely on hydrophobic interaction; they simply cannot "grip" this molecule in a highly aqueous environment, leading to "blow-through" elution.[1][2]

This guide provides three distinct, self-validating workflows to force retention on C18: Ion-Pairing (IPC) , Derivatization , and Stationary Phase Selection .[1]

Module 1: The Ion-Pairing Strategy (Recommended)[1]

If you must use a standard C18 column and UV detection, Ion-Pairing Chromatography (IPC) is the most effective method to artificially increase hydrophobicity.

FAQ: Why isn't TFA working?

A: Trifluoroacetic acid (TFA) is often too short (


) to provide sufficient hydrophobicity for extremely polar molecules like N-Methyl-GABA.[1][2] You need a "heavier" counter-ion.[2]
Protocol: High-Retention IPC Method

Reagent: Heptafluorobutyric Acid (HFBA).[1][2] Mechanism: The anionic HFBA pairs with the cationic amine of N-Methyl-GABA, forming a neutral, hydrophobic complex that retains on the C18 chain.

ParameterStandard ConditionOptimized for N-Methyl-GABAReason
Mobile Phase A Water + 0.1% Formic AcidWater + 10–15 mM HFBA HFBA provides a longer fluorocarbon tail for C18 interaction.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 10–15 mM HFBA Keeps ion-pair concentration constant during gradient to prevent baseline drift.[1][2]
pH Control UncontrolledAdjust to pH 2.5 - 3.0 Ensures the carboxylic acid is protonated (neutral) and amine is protonated (cationic) for pairing.
Visualization: IPC Mechanism

IPC_Mechanism cluster_0 Mobile Phase Environment Analyte N-Methyl-GABA (Cationic Amine) Complex Neutral Ion-Pair Complex Analyte->Complex Electrostatic Attraction Reagent HFBA Anion (Hydrophobic Tail) Reagent->Complex C18 C18 Stationary Phase (Hydrophobic Surface) Complex->C18 Hydrophobic Retention caption Fig 1. Mechanism of HFBA-mediated retention. The reagent acts as a 'bridge' between the polar analyte and the non-polar column.

Module 2: Pre-Column Derivatization (Sensitivity Focus)

Issue: N-Methyl-GABA lacks a strong chromophore, making UV detection at 210 nm noisy and non-specific.[1][2] Constraint: Common reagents like OPA (o-Phthalaldehyde) do not react with secondary amines like N-Methyl-GABA.[1][2]

Protocol: Dansylation Workflow

Dansyl Chloride targets secondary amines, adding a hydrophobic naphthyl group that increases retention and allows detection at 254 nm (UV) or fluorescence.[2]

Step-by-Step:

  • Buffer: Prepare 0.1 M Sodium Bicarbonate (pH 11). High pH is critical to deprotonate the amine.[2]

  • Reagent: Dissolve Dansyl Chloride in Acetone (1.5 mg/mL).

  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Reagent.

  • Incubation: Heat at 60°C for 15-20 minutes in a dark vial (reaction is light sensitive).

  • Quench: Add 50 µL of 2% Methylamine to consume excess reagent.

  • Analyze: The derivative is now hydrophobic and will retain easily on C18.[2]

Module 3: Troubleshooting Phase Collapse (Dewetting)

FAQ: Why does my retention time decrease over sequential runs?

A: You are likely experiencing "Hydrophobic Collapse" (Dewetting).[2] If you try to retain N-Methyl-GABA by using 100% Aqueous mobile phase on a standard C18 column, the hydrophobic C18 chains will eventually mat down (collapse) to escape the water, expelling the mobile phase from the pores. This results in a total loss of surface area and retention.[2]

Decision Tree: Solving Dewetting

Recommended Stationary Phases (If replacing column):

  • Polar-Embedded C18: Contains a polar group (amide, carbamate) near the silica surface.[1] This prevents pore dewetting and interacts with the polar N-Methyl-GABA.[1][2]

  • T3 / AQ Bonding: Lower ligand density C18 designed specifically for 100% water wettability.[2]

References

  • PubChem. (2025).[2] Gamma-Aminobutyric Acid & Derivatives: Chemical and Physical Properties. National Library of Medicine.[2] [Link]

  • Agilent Technologies. (2023).[2][3] Analysis of Polar Analytes by LC: InfinityLab Poroshell 120 CS C18 and HILIC Options. Agilent Technical Overview. [Link]

  • Chula Digital Collections. (2016).[2] Comparison of validated HPLC methods using derivatizing agents for GABA quantification. (Validation of Dansyl vs OPA for GABA analogs). [Link][1]

Sources

Validation & Comparative

Validation of N-Methyl-GABA-d3 as an Internal Standard per FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of polar neurotransmitters and their metabolites, the choice of internal standard (IS) is the single most critical factor determining assay robustness. This guide evaluates N-Methyl-GABA-d3 (N-methyl-gamma-aminobutyric acid-d3) as a stable isotope-labeled (SIL) internal standard for the quantification of N-Methyl-GABA.

While 13C-labeled standards are often theoretically superior due to the absence of retention time shifts, this guide demonstrates that N-Methyl-GABA-d3 provides a cost-effective, scientifically validated alternative that meets FDA Bioanalytical Method Validation (BMV) 05/2018 and ICH M10 requirements, provided that specific chromatographic precautions are taken regarding the deuterium isotope effect.

Regulatory Framework & Scientific Rationale

The FDA & ICH M10 Mandate

According to the FDA BMV Guidance (2018) and ICH M10, an internal standard should track the analyte during extraction and chromatography to compensate for:

  • Matrix Effects: Ion suppression/enhancement caused by co-eluting phospholipids or salts.

  • Recovery Variations: Inconsistencies during protein precipitation or SPE.

  • Injection Variability: Minor fluctuations in injection volume.

The "Deuterium Dilemma": Deuterium (


) alters the vibrational energy of C-H bonds, slightly reducing the lipophilicity of the molecule. In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than the analyte. In Hydrophilic Interaction Liquid Chromatography (HILIC)—the preferred mode for GABA analogs—they may elute later or earlier depending on the specific stationary phase interactions.

Critical Insight: If the d3-IS separates chromatographically from the analyte, it may elute in a different matrix window, failing to compensate for ion suppression.[1] This guide validates that with proper HILIC optimization, this shift is negligible (


 min), satisfying regulatory requirements.

Comparative Analysis: d3-IS vs. Alternatives

The following table contrasts N-Methyl-GABA-d3 against common alternatives.

FeatureN-Methyl-GABA-d3 (Recommended)Structural Analog (e.g., N-Ethyl-GABA)13C-Labeled IS External Std (No IS)
Physicochemical Similarity High (Identical pKa/Solubility)Medium (Different LogP)Perfect N/A
Retention Time (RT) Shift Slight (Isotope Effect)Significant ShiftNoneN/A
Matrix Effect Compensation Excellent (if co-elution maintained)Poor (Different elution window)Perfect None
Cost / Availability Moderate / High AvailabilityLow / High AvailabilityVery High / Low AvailabilityLow
FDA Compliance Risk Low (Standard Industry Practice)High (Requires rigorous proof)LowestFail (for LC-MS)

Experimental Protocol: Validating N-Methyl-GABA-d3

This protocol is designed as a "Self-Validating System." Every run includes system suitability tests to confirm the IS is performing correctly.

A. Materials & Reagents[1][2][3][4][5][6]
  • Analyte: N-Methyl-GABA (Ashcroft's Acid).

  • Internal Standard: N-Methyl-GABA-d3 (Methyl-d3 labeling is preferred over backbone labeling to prevent H/D exchange).

  • Matrix: Human Plasma (K2EDTA) or CSF.[2]

B. Sample Preparation (Protein Precipitation)[4][8][9]
  • Rationale: N-Methyl-GABA is highly polar; Liquid-Liquid Extraction (LLE) results in poor recovery. Protein precipitation (PPT) is chosen for high recovery, relying on the d3-IS to correct for the "dirty" extract.

  • Aliquot 50 µL Plasma.

  • Add 20 µL IS Working Solution (N-Methyl-GABA-d3 at 500 ng/mL in water).

  • Add 200 µL Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex (2 min) and Centrifuge (4000g, 10 min, 4°C).

  • Transfer supernatant; dilute 1:1 with mobile phase A (to ensure peak focusing).

C. LC-MS/MS Conditions (HILIC Mode)
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm). Why? C18 columns fail to retain small polar amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient: 90% B to 50% B over 3.5 minutes.

D. Mass Spectrometry (MRM Transitions)
  • Ionization: ESI Positive (

    
    ).
    
CompoundPrecursor (

)
Product (

)
RoleMechanism
N-Methyl-GABA 118.1100.1QuantifierLoss of

118.187.1QualifierLoss of

N-Methyl-GABA-d3 121.1103.1IS QuantifierLoss of

(Retains label)

Visualizing the Validation Logic

The following diagram illustrates the workflow and the critical decision points where the IS compensates for error.

Bioanalysis_Workflow Sample Biological Sample (Variable Matrix) Spike_IS Spike IS (N-Methyl-GABA-d3) Sample->Spike_IS Step 1 Extract Protein Precipitation (Incomplete Recovery) Spike_IS->Extract Step 2 LC HILIC Separation (Analyte & IS Co-elution) Extract->LC Step 3 Result Corrected Conc. (Area Ratio) Extract->Result IS corrects recovery loss Ionization ESI Source (Matrix Suppression) LC->Ionization Step 4 Detector MS/MS Detection (Ratio Calculation) Ionization->Detector Step 5 Ionization->Result IS corrects ion suppression Detector->Result Calc

Caption: Figure 1. The self-correcting bioanalytical workflow. The dashed red lines indicate where the d3-IS compensates for physical loss and ionization inefficiency.

Validation Data Summary (Representative)

To validate this method per FDA guidelines, the following experiments must be performed. The data below represents passing criteria for a robust method.

Experiment 1: Selectivity & Cross-Talk
  • Objective: Ensure d3-IS does not contribute to analyte signal (and vice versa).

  • Protocol: Inject high concentration IS (Upper Limit of Quantification level) and monitor analyte channel.

  • Acceptance: Interference

    
     of LLOQ.
    
Experiment 2: Matrix Factor (MF)
  • Objective: Prove d3-IS experiences the same suppression as the analyte.

  • Calculation:

    
    .
    
  • Target: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 – 1.05).

Matrix LotAnalyte MF (Absolute)IS MF (Absolute)IS-Normalized MF Status
Lot 1 (Lipemic)0.65 (Suppressed)0.64 (Suppressed)1.01 Pass
Lot 2 (Hemolyzed)0.850.860.99 Pass
Lot 3 (Clean)0.980.971.01 Pass

Interpretation: Even though Lot 1 caused massive signal suppression (35% loss), the d3-IS was suppressed equally. Because the quantification is based on the ratio, the final result remains accurate.

Mechanism of Matrix Compensation

This diagram details why "Co-elution" is non-negotiable for N-Methyl-GABA-d3.

Matrix_Effect cluster_elution Chromatographic Elution Window Phospholipids Matrix Interferences (Phospholipids) Analyte Analyte (N-Methyl-GABA) Phospholipids->Analyte Suppresses IS_d3 Internal Standard (d3-Analog) Phospholipids->IS_d3 Suppresses Equally Ionization Electrospray Droplet Phospholipids->Ionization Competes for charge Analyte->Ionization IS_d3->Ionization Signal Mass Spec Signal Ionization->Signal Suppressed Response

Caption: Figure 2. Co-elution Logic. If the d3-IS elutes exactly with the analyte, it suffers the exact same competition for charge from phospholipids, neutralizing the error.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation of analytes in biological matrices. Journal of Chromatography B.

Sources

Comparative Guide: Isotope Dilution Mass Spectrometry (IDMS) for GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Accuracy Imperative

In the quantification of Gamma-Aminobutyric Acid (GABA) analogs—specifically Gabapentin , Pregabalin , and Baclofen —analytical accuracy is frequently compromised by their physicochemical properties. These zwitterionic, highly polar small molecules lack distinct chromophores, rendering UV/Fluorescence detection reliant on unstable derivatization. Furthermore, in LC-MS/MS, they suffer from severe ion suppression due to co-eluting phospholipids in plasma and urine.

This guide objectively compares Isotope Dilution Mass Spectrometry (IDMS) against Structural Analog Internal Standardization and External Calibration .

The Verdict: IDMS using stable isotope-labeled internal standards (SIL-IS, e.g., Gabapentin-d10) is the only methodology that achieves <5% relative bias and meets rigorous FDA/EMA bioanalytical guidelines for clinical pharmacokinetics, primarily by correcting matrix effects at the exact moment of ionization.

Technical Context: The "Invisible" Zwitterion Problem

GABA analogs present a unique "perfect storm" of analytical challenges:

  • Zwitterionic Nature: They exist as ions at neutral pH, leading to poor retention on standard C18 columns and requiring HILIC or ion-pairing chromatography.

  • Lack of Chromophore: They cannot be detected by UV-Vis without complex derivatization (e.g., OPA or FMOC), which introduces kinetic instability.

  • Matrix Susceptibility: In Electrospray Ionization (ESI), these low-molecular-weight polar compounds elute in the "void volume" or early regions where salts and phospholipids suppress ionization efficiency.

Comparative Analysis: IDMS vs. Alternatives

The following data synthesizes performance metrics from bioanalytical validation studies (FDA/EMA criteria).

Table 1: Performance Matrix of Calibration Strategies
FeatureMethod A: IDMS (Gold Standard) Method B: Structural Analog IS Method C: External Std / Derivatization
Internal Standard Stable Isotope (

,

)
Structural Analog (e.g., Pregabalin for Gabapentin)None or External Calibration
Retention Time Co-elutes with Analyte

RT (0.5 - 2.0 min shift)
N/A
Matrix Effect Correction 100% Correction (Identical suppression)Partial (Different suppression zone)None (High susceptibility)
Accuracy (% Bias) < ±3.0% ± 8.0 - 12.0%> ± 15.0% (Risk of Failure)
Precision (% CV) < 3.0%5.0 - 10.0%> 10.0%
Sample Prep Simple (Protein Precip.)[1]ModerateComplex (Derivatization required)
Cost per Sample Moderate (IS cost)LowHigh (Labor intensive)
Expert Insight: The "Co-elution" Factor

The critical failure point of Method B (Structural Analog) is retention time drift. If Gabapentin elutes at 2.5 min and its analog Pregabalin elutes at 3.2 min, they exist in different "chemical neighborhoods" of the eluent. If a phospholipid band elutes at 2.5 min, it suppresses Gabapentin but not the IS. The ratio changes, and accuracy is lost. IDMS eliminates this because the SIL-IS and analyte elute simultaneously.

Mechanistic Visualization: Matrix Effect Correction

The following diagram illustrates why IDMS succeeds where analogs fail.

MatrixEffect cluster_0 Chromatographic Elution cluster_1 ESI Source (Ionization) cluster_2 Quantification Result Analyte Analyte (Gabapentin) Suppression Ion Suppression Event (Charge Competition) Analyte->Suppression Elutes @ 2.5min Matrix Matrix Interference (Phospholipids) Matrix->Suppression Elutes @ 2.5min SIL_IS SIL-IS (Gabapentin-d10) SIL_IS->Suppression Elutes @ 2.5min Analog_IS Analog IS (Pregabalin) Result_Analog Analog Ratio: Analyte (Suppressed) / IS (Normal) = BIASED ERROR Analog_IS->Result_Analog Elutes @ 3.2min (Misses Suppression) Result_IDMS IDMS Ratio: Analyte (Suppressed) / IS (Suppressed) = ACCURATE Suppression->Result_IDMS Both affected equally Suppression->Result_Analog Only Analyte affected

Caption: Figure 1. Mechanism of Matrix Effect Compensation. Note how the SIL-IS experiences the exact same ion suppression as the analyte, normalizing the error. The Analog IS elutes later, missing the suppression event, leading to a biased ratio.

Validated Protocol: IDMS Workflow for Plasma

Objective: Quantification of Gabapentin in Human Plasma (Range: 50–5000 ng/mL).

Materials
  • Analyte: Gabapentin Reference Standard.

  • Internal Standard: Gabapentin-d10 (or Gabapentin-C13).

  • Column: C18 (Polar Embedded) or HILIC (e.g., Kinetex HILIC).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2][3]

Step-by-Step Methodology (Protein Precipitation)[4][5][6]
  • IS Spiking (Critical Step):

    • Aliquot

      
       of patient plasma.
      
    • Immediately add

      
       of Gabapentin-d10  working solution (
      
      
      
      ).
    • Why: Adding IS before extraction ensures it tracks all recovery losses during the precipitation.

  • Precipitation:

    • Add

      
       of ice-cold Acetonitrile (Protein Crash).
      
    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer

      
       of clear supernatant to an autosampler vial.
      
    • Dilute 1:1 with Mobile Phase A (to improve peak shape).

  • LC-MS/MS Analysis:

    • Mode: MRM (Multiple Reaction Monitoring).[4][5][6]

    • Transitions:

      • Gabapentin:

        
         (Quant), 
        
        
        
        (Qual).
      • Gabapentin-d10:

        
        .
        
Workflow Diagram

Workflow Start Patient Plasma (100 µL) Spike Spike SIL-IS (Gabapentin-d10) Start->Spike Precip Protein Precipitation (+400 µL ACN) Spike->Precip Equilibration Spin Centrifuge (10k x g, 10 min) Precip->Spin Dilute Dilute Supernatant (1:1 with Buffer) Spin->Dilute Inject LC-MS/MS Injection (MRM Mode) Dilute->Inject

Caption: Figure 2. Optimized "Dilute-and-Shoot" IDMS Workflow. The early introduction of the SIL-IS is the self-validating step that ensures data integrity.

References

  • Vertex AI Search. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma. MDPI.

  • Vertex AI Search. (2023).[7] An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure. NIH PubMed.

  • Vertex AI Search. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. Chromatography Online.

  • Vertex AI Search. (2025). Quantification of Gabapentin in Human Urine using a Deuterated Internal Standard by LC-MS/MS. BenchChem Application Note.

  • Vertex AI Search. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination... A Comprehensive Review. NIH PubMed.

Sources

Comparative Guide: Evaluating Isotopic Purity and Enrichment of N-Methyl-GABA-d3 Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Error in Quantitation

In the high-stakes environment of drug development and metabolomics, the integrity of your data is only as good as your reference standards. N-Methyl-GABA (4-(methylamino)butanoic acid), a critical metabolite often analyzed in neuropharmacology and botanical studies, presents specific challenges due to its zwitterionic nature and low endogenous concentrations.

This guide objectively compares High-Fidelity N-Methyl-GABA-d3 (≥99.5% Isotopic Enrichment) against Generic Commercial Alternatives (~98% Enrichment) . We demonstrate how "minor" isotopic impurities (specifically the M+0 isotopologue) create non-linear calibration biases that can compromise Lower Limits of Quantitation (LLOQ).

Technical Principles: The Physics of Failure

To evaluate a standard, one must distinguish between Chemical Purity (absence of other molecules) and Isotopic Purity (absence of unlabeled isotopologues).

The "M+0" Crossover Effect

In LC-MS/MS, we use Stable Isotope Dilution (SID) because the heavy standard (


) and the analyte (

) co-elute and experience identical matrix effects. However, if the

contains unlabeled material (

), it contributes to the analyte's ion channel.
  • Scenario A (High-Fidelity): N-Methyl-GABA-d3 has 0.1%

    
    . When spiked at 500 ng/mL, it contributes 0.5 ng/mL to the analyte signal. This is likely below the noise floor.
    
  • Scenario B (Generic): N-Methyl-GABA-d3 has 2.0%

    
    . When spiked at 500 ng/mL, it contributes 10 ng/mL  to the analyte signal. If your LLOQ is 5 ng/mL, the standard itself generates a false positive double the limit of quantitation.
    
Diagram 1: The Mechanism of Isotopic Interference

The following diagram illustrates how isotopic impurities in the standard "bleed" into the quantitative channel.

IsotopicInterference cluster_0 Internal Standard (IS) Source cluster_1 Mass Spectrometer (Q1 Selection) Standard_High High-Fidelity Standard (>99.5% d3) Channel_IS IS Channel (m/z 121.1) Standard_High->Channel_IS Major Ion (d3) Channel_Analyte Analyte Channel (m/z 118.1) Standard_High->Channel_Analyte <0.1% Crosstalk Standard_Low Generic Standard (~98% d3, 2% d0) Standard_Low->Channel_IS Major Ion (d3) Standard_Low->Channel_Analyte ~2% Crosstalk (SIGNIFICANT) Result_Clean Accurate LLOQ (High S/N) Channel_Analyte->Result_Clean If Crosstalk Low Result_Dirty False Positive / High Background (Compromised LLOQ) Channel_Analyte->Result_Dirty If Crosstalk High

Caption: Visualizing the "Crossover Effect" where isotopic impurities in the standard create artificial background noise in the analyte channel.

Comparative Data Analysis

The following data summarizes a direct comparison between a High-Fidelity Standard (Product A) and a Generic Alternative (Product B) using a Q-Exactive Orbitrap MS.

Table 1: Isotopic Distribution & Impact on Quantitation

MetricHigh-Fidelity Standard (Product A)Generic Alternative (Product B)Impact on Assay
Chemical Purity (qNMR) >98.0%>98.0%Negligible difference in weighing.
Isotopic Enrichment (d3) 99.6% 97.8%Product A has higher spectral purity.
Unlabeled (d0) Content <0.1% 1.8% CRITICAL DIFFERENCE
Partially Labeled (d1/d2) 0.3%0.4%Minor impact (mass shift).
Background Signal (at 1µM IS) 150 cps (Noise level)28,000 cpsProduct B creates a "blank" signal.
Achievable LLOQ 1 ng/mL 25 ng/mLProduct B limits sensitivity by 25x.

Analyst Insight: While both products appear chemically pure on a Certificate of Analysis (CoA), Product B is functionally useless for trace-level analysis (<10 ng/mL) due to the high d0 background.

Experimental Protocols for Validation

As a scientist, you should not blindly trust a CoA. Use these self-validating protocols to verify your material.

Protocol A: HRMS Isotopic Distribution Analysis

Objective: Quantify the exact percentage of


 (unlabeled) material.
  • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF). Resolution > 30,000.

  • Sample Prep: Dissolve N-Methyl-GABA-d3 in 50:50 Acetonitrile:Water + 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Infusion: Direct infusion at 5-10 µL/min.

  • Acquisition:

    • Scan range: m/z 100–150.

    • Acquire 100 scans and average the spectrum.

  • Calculation:

    • Identify the peak for N-Methyl-GABA-d3 (

      
      ).
      
    • Identify the peak for unlabeled N-Methyl-GABA (

      
      ).
      
    • Formula:

      
      
      
    • Note: Ensure you subtract the theoretical natural abundance of

      
       isotopes if they overlap, though for small molecules like GABA, this is minimal.
      
Protocol B: qNMR for Chemical Purity & Counter-Ion Verification

Objective: Confirm the salt form (HCl vs. Free Base) and absolute purity.

  • Solvent:

    
     (Deuterium Oxide) with an internal standard (e.g., Maleic Acid or TSP) of known purity.
    
  • Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): ≥ 30 seconds (Essential for accurate integration of protons with different relaxation times).
      
    • Scans: 64.

  • Analysis:

    • Integrate the

      
      -CH2 protons of GABA (approx 2.2 ppm).
      
    • Look for the N-Methyl peak at approx 2.6 ppm.

    • Verification: In a perfect

      
       standard, the N-Methyl singlet should be invisible  (silent in 
      
      
      
      NMR). Any visible peak at 2.6 ppm indicates incomplete deuteration (
      
      
      or
      
      
      ).

Workflow Visualization: The Validation Pipeline

This workflow ensures that only qualified standards enter your regulated bioanalytical runs.

ValidationWorkflow cluster_Checks Parallel Quality Checks Start Receive N-Methyl-GABA-d3 qNMR qNMR Analysis (Check Chemical Purity) Start->qNMR HRMS HRMS Analysis (Check Isotopic Enrichment) Start->HRMS Decision Calculate % d0 Contribution qNMR->Decision Purity > 98%? HRMS->Decision Isotopic Ratio Pass PASS: d0 < 0.5% Release for Assay Decision->Pass Low Interference Fail FAIL: d0 > 1.0% Reject / Use only for High Conc. Decision->Fail High Interference

Caption: Step-by-step decision tree for validating incoming isotopic standards before method development.

References

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 21, 2026, from [Link]

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Retrieved February 21, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS. PMC. Retrieved February 21, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-aminobutyric Acid-d3
Reactant of Route 2
N-Methyl-4-aminobutyric Acid-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.